molecular formula C11H22O3 B13994503 Octan-2-yl 2-hydroxypropanoate CAS No. 5349-85-9

Octan-2-yl 2-hydroxypropanoate

Cat. No.: B13994503
CAS No.: 5349-85-9
M. Wt: 202.29 g/mol
InChI Key: QOJLBDMAKOJFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octan-2-yl 2-hydroxypropanoate: is a chemical compound known for its unique properties and applications. It is an ester derived from octanol and lactic acid, and it is commonly used in various industrial and scientific applications due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octan-2-yl 2-hydroxypropanoate typically involves the esterification of octanol with lactic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which increases efficiency and reduces production costs.

Chemical Reactions Analysis

Types of Reactions: Octan-2-yl 2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form different esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and strong bases such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters and ethers.

Scientific Research Applications

Octan-2-yl 2-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of Octan-2-yl 2-hydroxypropanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release octanol and lactic acid, which can then participate in various metabolic pathways. The compound’s reactivity and stability make it suitable for use in controlled release formulations and as a carrier for active pharmaceutical ingredients.

Comparison with Similar Compounds

  • 2(S)-3′-hydroxybutan-2′-yl 2-hydroxypropanoate
  • Octan-2-yl palmitate
  • Ethyl 2-hydroxypropanoate

Comparison: Octan-2-yl 2-hydroxypropanoate is unique due to its specific ester linkage and the presence of both hydrophobic (octyl) and hydrophilic (hydroxypropanoate) moieties. This dual nature allows it to interact with a wide range of chemical environments, making it versatile in various applications. Compared to similar compounds, it offers a balance of solubility and reactivity that is advantageous in both industrial and research settings.

Properties

CAS No.

5349-85-9

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

octan-2-yl 2-hydroxypropanoate

InChI

InChI=1S/C11H22O3/c1-4-5-6-7-8-9(2)14-11(13)10(3)12/h9-10,12H,4-8H2,1-3H3

InChI Key

QOJLBDMAKOJFNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC(=O)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.